molecular formula C9H11Cl2N B1405247 1-(3,5-Dichlorophenyl)propan-1-amine CAS No. 1270547-69-7

1-(3,5-Dichlorophenyl)propan-1-amine

Cat. No. B1405247
CAS RN: 1270547-69-7
M. Wt: 204.09 g/mol
InChI Key: PBPYPKNWVKHMSW-UHFFFAOYSA-N
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Description

“1-(3,5-Dichlorophenyl)propan-1-amine” is a chemical compound with the molecular formula C9H12Cl3N . It is related to “1-(3,5-Dichlorophenyl)propan-1-one”, which is a white to yellow solid .


Molecular Structure Analysis

The molecular structure of “1-(3,5-Dichlorophenyl)propan-1-amine” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to the first carbon and a dichlorophenyl group attached to the same carbon . The dichlorophenyl group consists of a benzene ring with two chlorine atoms attached at the 3rd and 5th positions .


Physical And Chemical Properties Analysis

“1-(3,5-Dichlorophenyl)propan-1-amine” has a molecular weight of 240.55 . The related compound “1-(3,5-Dichlorophenyl)propan-1-one” is a white to yellow solid .

Scientific Research Applications

Environmental Impact and Toxicology

Chlorophenols, including compounds structurally related to 1-(3,5-Dichlorophenyl)propan-1-amine, have been studied for their environmental persistence and potential toxic effects. Pentachlorophenol, for example, has been classified as a possible human carcinogen, with studies showing strong associations with hematopoietic cancers. This highlights the importance of understanding the environmental and health impacts of chlorophenyl compounds (Cooper & Jones, 2008).

Chemical Synthesis and Catalysis

Research into compounds with chlorophenyl groups has also extended into the field of organic chemistry, where their reactivity and potential as intermediates in chemical synthesis are of interest. For example, L-proline, a natural amino acid, has been shown to catalyze various asymmetric syntheses, indicating the potential utility of chlorophenyl compounds in catalysis and organic synthesis (Thorat et al., 2022).

Biomedical Applications

Chlorophenyl derivatives have been explored for various biomedical applications. For instance, studies on diisocyanates, which can include chlorophenyl groups, have investigated their health effects, particularly in occupational settings. Such research is critical for developing safety guidelines and understanding the potential health risks associated with exposure to these compounds (Scholten et al., 2020).

Environmental Health and Safety

The environmental health and safety implications of chlorophenyl compounds, including their role in vector control and their potential health risks, have been a significant area of research. This includes evaluating the efficacy and safety of using such compounds in controlling disease vectors, underscoring the need for sustainable alternatives (van den Berg, 2009).

properties

IUPAC Name

1-(3,5-dichlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPYPKNWVKHMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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